molecular formula C12H17FN2O2S B4537502 1-[(4-fluorobenzyl)sulfonyl]-4-methylpiperazine

1-[(4-fluorobenzyl)sulfonyl]-4-methylpiperazine

Cat. No. B4537502
M. Wt: 272.34 g/mol
InChI Key: UCYIGPWYNGCFOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis process of derivatives related to 1-[(4-Fluorobenzyl)sulfonyl]-4-methylpiperazine involves complex chemical reactions. For instance, a potent nonpeptide CCR1 antagonist was synthesized using a module-assisted two-step one-pot procedure, highlighting the intricate steps involved in synthesizing fluorobenzyl-sulfonyl compounds (Mäding et al., 2006). Additionally, practical syntheses of related compounds demonstrate the regioselective introduction of functional groups, further elaborating on the synthesis intricacies of such molecules (Perlow et al., 2007).

Molecular Structure Analysis

Investigations into the molecular structure and spectroscopic properties of sulfonamide compounds reveal detailed insights into their geometry, bond lengths, and angles using techniques such as X-ray single crystal techniques and density functional theory (DFT) calculations (Ceylan et al., 2015). These studies are crucial for understanding the molecular basis of the compound's reactivity and potential applications.

Chemical Reactions and Properties

Research into the chemical reactions of fluorobenzyl-sulfonyl compounds includes the development of fluoromethylbenzylating agents, which are rapidly produced with high radiochemical yields (Choe et al., 1998). Such reactions are essential for the modification and functionalization of the molecule for various applications.

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as their crystalline structures and vibrational frequencies, are closely examined to understand their stability and reactivity. Studies using DFT and HF methods to calculate these properties provide a comprehensive understanding of the compound's behavior under different conditions (Sarojini et al., 2012).

Chemical Properties Analysis

The chemical properties of 1-[(4-Fluorobenzyl)sulfonyl]-4-methylpiperazine derivatives, such as their reactivity and potential as enzyme inhibitors, have been explored through synthesis and enzyme inhibition studies. Some derivatives exhibit moderate inhibition against specific enzymes, indicating the compound's potential in therapeutic applications (Abbasi et al., 2017).

properties

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O2S/c1-14-6-8-15(9-7-14)18(16,17)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYIGPWYNGCFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Fluorobenzyl)sulfonyl]-4-methylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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